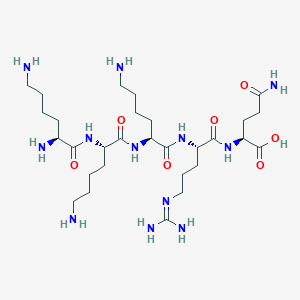
L-Asparaginyl-L-leucyl-L-glutaminylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-leucyl-L-glutaminylglycine is a peptide composed of four amino acids: L-asparagine, L-leucine, L-glutamine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-leucyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-leucyl-L-glutaminylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing agents can be used to break disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.
Properties
CAS No. |
647838-75-3 |
|---|---|
Molecular Formula |
C17H30N6O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H30N6O7/c1-8(2)5-11(23-15(28)9(18)6-13(20)25)17(30)22-10(3-4-12(19)24)16(29)21-7-14(26)27/h8-11H,3-7,18H2,1-2H3,(H2,19,24)(H2,20,25)(H,21,29)(H,22,30)(H,23,28)(H,26,27)/t9-,10-,11-/m0/s1 |
InChI Key |
RMQLSNUFJGAPQK-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

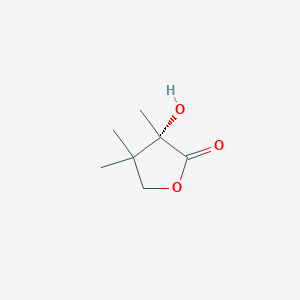
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
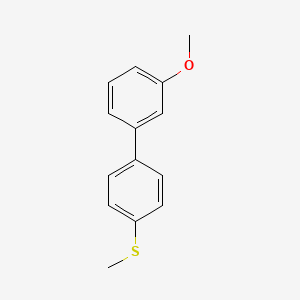
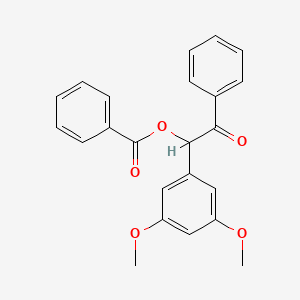
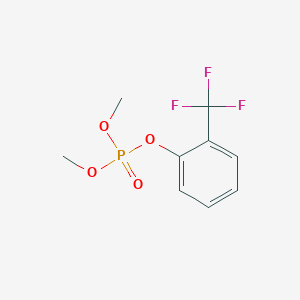
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
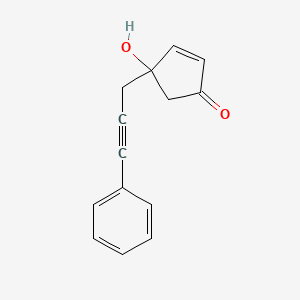
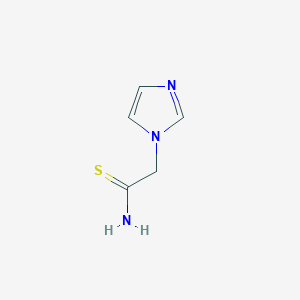
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
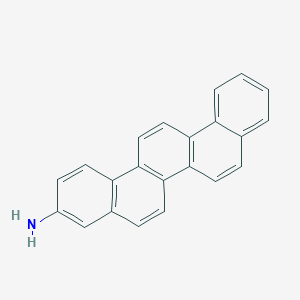
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
